molecular formula C8H6N2O3 B1296772 5-Methoxy-2-nitrobenzonitrile CAS No. 38469-84-0

5-Methoxy-2-nitrobenzonitrile

Cat. No.: B1296772
CAS No.: 38469-84-0
M. Wt: 178.14 g/mol
InChI Key: GCXTYFJQZDWUNU-UHFFFAOYSA-N
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Scientific Research Applications

5-Methoxy-2-nitrobenzonitrile is used in scientific research for various applications, including:

Safety and Hazards

5-Methoxy-2-nitrobenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing personal protective equipment and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Methoxy-2-nitrobenzonitrile involves the reaction of 5-methoxy-2-nitrobenzamide with trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature. The reaction mixture is stirred for one hour, followed by washing with water and drying over anhydrous sodium sulfate. The product is then concentrated in vacuo to yield this compound as a white solid with a yield of 92% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 5-Methoxy-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzonitrile is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy group can be involved in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-nitrobenzonitrile is unique due to its specific arrangement of functional groups, which allows for selective reactions and the synthesis of specific derivatives. Its versatility as a building block in organic synthesis makes it valuable in various fields of research and industry.

Properties

IUPAC Name

5-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXTYFJQZDWUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312869
Record name 5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38469-84-0
Record name 5-Methoxy-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38469-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 263768
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38469-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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